molecular formula C18H16O5 B501924 3,3',4'-Trimethoxyflavone

3,3',4'-Trimethoxyflavone

Cat. No.: B501924
M. Wt: 312.3g/mol
InChI Key: BSKMLHOVEORMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3',4'-Trimethoxyflavone is a high-purity methoxyflavone compound supplied for use as a critical reference standard and building block in biomedical research. As a member of the flavonoid family, it serves as a key chemical scaffold for investigating structure-activity relationships and the mechanisms of methoxylated flavones. Researchers utilize this compound in exploratory studies to screen for potential bioactivities, which may include anti-inflammatory and neuroprotective effects, as suggested by research on structurally similar trimethoxyflavone isomers . For instance, studies on other methoxyflavones like eupatorin have demonstrated anti-proliferative effects on cancer cells , while 5,7,4'-trimethoxyflavone has shown neuroprotective potential in memory-impaired mice models . The methoxy groups on the flavone core structure are known to influence its bioavailability and interaction with biological targets, making it a valuable tool for pharmacological and phytochemical research. This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and utilize it within the ethical guidelines governing laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-14-9-8-11(10-15(14)21-2)17-18(22-3)16(19)12-6-4-5-7-13(12)23-17/h4-10H,1-3H3

InChI Key

BSKMLHOVEORMSF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC)OC

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3,3 ,4 Trimethoxyflavone and Analogs

Total Synthesis Approaches for Flavone (B191248) Skeletons

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton is a well-established area of organic synthesis, with several classical and modern methods being widely employed. These strategies are crucial for the de novo synthesis of trimethoxyflavones and their derivatives.

Two of the most traditional and frequently utilized methods are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation . 113.165.166nih.gov

The Baker-Venkataraman rearrangement involves the transformation of a 2-acyloxyacetophenone into a 1,3-diketone through a base-catalyzed intramolecular rearrangement. This diketone intermediate is then cyclized under acidic conditions to yield the flavone core. 113.165.166 This method is versatile and allows for the synthesis of a wide variety of flavones by changing the substituents on the starting acetophenone (B1666503) and acylating agent. nih.gov

The Claisen-Schmidt condensation provides an alternative route, typically starting with the condensation of a substituted 2-hydroxyacetophenone (B1195853) and an aromatic aldehyde in the presence of a base. koreascience.kr This reaction forms a chalcone (B49325) intermediate (an α,β-unsaturated ketone). koreascience.kr Subsequent oxidative cyclization of the chalcone, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), leads to the formation of the flavone ring system. molaid.commdpi.com This method is particularly prevalent due to the accessibility of the chalcone precursors. molaid.commdpi.com

Beyond these classical approaches, other synthetic strategies have been developed to enhance efficiency, yield, and substrate scope. 113.165.166nih.gov These include:

Wacker Oxidation: A two-step process that can be used for flavone synthesis. 113.165.166

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates, often in the presence of a catalyst like copper chloride. 113.165.166

Palladium-Catalyzed Reactions: Methods such as Suzuki-Miyaura cross-coupling and carbonylative annulation of 2-bromophenols with terminal alkynes offer modern and efficient routes to the flavone core. 113.165.166nih.gov

These diverse synthetic methodologies provide a robust toolkit for chemists to construct the core flavone scaffold, which is the essential first step toward the targeted synthesis of specific trimethoxyflavone derivatives.

Targeted Synthesis of Trimethoxyflavone Derivatives

Building upon the general methods for flavone skeleton construction, specific strategies have been tailored for the synthesis of various trimethoxyflavone isomers and their hydroxylated analogs. These targeted syntheses often employ specific starting materials and protecting group strategies to achieve the desired substitution pattern.

Natural products are often valuable starting materials for the semi-synthesis of complex molecules. Hesperidin (B1673128), a flavanone (B1672756) glycoside abundant in citrus fruits, serves as a key precursor for the synthesis of various flavonoids. mdpi.comlookchem.comresearchgate.net The synthesis of 7-hydroxy-5,3',4'-trimethoxyflavone (1) from natural hesperidin has been reported. 113.165.166 This transformation leverages the existing carbon skeleton of hesperidin, requiring several steps including hydrolysis of the glycosidic bond, dehydrogenation of the flavanone to a flavone, and selective methylation of the hydroxyl groups. researchgate.net

A general synthetic scheme starting from hesperidin involves:

Hydrolysis: Acid-catalyzed hydrolysis removes the rhamnoglucosyl (rutinose) sugar moiety from hesperidin to yield the aglycone, hesperetin (B1673127). researchgate.net

Dehydrogenation: The resulting hesperetin (a flavanone) is converted to its corresponding flavone, luteolin (B72000), typically through an oxidation reaction.

Selective Methylation: The hydroxyl groups on the luteolin scaffold are then selectively methylated using a reagent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to furnish the target trimethoxyflavone. researchgate.net

This semi-synthetic approach provides an efficient route to specific trimethoxyflavone derivatives by utilizing readily available and inexpensive natural sources. researchgate.net

5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) and its analogs have been synthesized to explore their biological activities. nih.govsmolecule.com Research has focused on designing and synthesizing derivatives with modifications at the C-5 and C-7 positions of the flavone skeleton. nih.gov

In one study, five derivatives based on a 3',4'-dimethoxy-substituted flavone skeleton were created. nih.gov The synthesis of 5-hydroxy-3',4',7-trimethoxyflavone itself is a key achievement in this area. nih.govsmolecule.com The research demonstrated that HTMF exhibited a stronger biological effect in certain assays compared to its non-hydroxylated counterpart, 3',4',7-trimethoxyflavone (TMF). nih.gov

The study also explored other derivatives, including:

5-fluoro-3',4',7-trimethoxyflavone (FTMF): A fluoro-substituted analog. nih.gov

7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF): A monoglycosylated derivative. nih.gov

The synthesis of these compounds allows for detailed structure-activity relationship (SAR) studies, providing insights into how different functional groups at various positions on the flavone core influence their biological properties. nih.gov

Table 1: Synthesized 3',4'-Dimethoxyflavone (B191118) Derivatives and Their Reversal Effects on Drug Resistance

CompoundAbbreviationStructure DescriptionReversal Index (RI50)
3',4',7-TrimethoxyflavoneTMFBase compound with methoxy (B1213986) groups at 3', 4', and 7 positions.18 nM
5-Hydroxy-3',4',7-trimethoxyflavoneHTMFHydroxy group added at C-5.7.2 nM
5-Fluoro-3',4',7-trimethoxyflavoneFTMFFluorine atom substituted at C-5.25 nM
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavoneGOHDMFMonoglycosylated at C-7 with a hydroxy group at C-5.91 nM

Data sourced from a study on BCRP/ABCG2-mediated anticancer drug resistance. nih.govresearchgate.netsmolecule.com

The synthesis of highly substituted flavones like 8,3'-dimethoxy-5,7,4'-trihydroxyflavone requires precise control over regioselectivity, often involving multi-step procedures with the use of protecting groups. A reported synthesis starts from 3-methoxy-2,4,6-trihydroxyacetophenone.

The key steps in the synthesis are:

Partial Benzylation: The starting acetophenone undergoes partial benzylation, yielding a mixture of isomers. The desired 4,6-dibenzyloxy-2-hydroxy-3-methoxyacetophenone is separated for the next step.

Esterification: The separated acetophenone is esterified with 4-benzyloxy-3-methoxybenzoyl chloride.

Baker-Venkataraman Rearrangement: The resulting ester is converted into the corresponding 1,3-diketone.

Cyclization: The diketone is cyclized to form the flavone skeleton, yielding 8,3'-dimethoxy-5,7,4'-tribenzyloxyflavone.

Debenzylation: Finally, catalytic debenzylation removes the benzyl (B1604629) protecting groups to give the target molecule, 8,3'-dimethoxy-5,7,4'-trihydroxyflavone.

An unambiguous synthesis of its diethyl ether derivative was also performed to confirm the structure.

This synthetic pathway is detailed in the Bulletin of the Chemical Society of Japan. mdpi.comresearchgate.net

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds

Modification and Derivatization Techniques

The synthesized flavone core can be further modified to create a library of derivatives for biological screening. Derivatization is a key strategy to enhance or alter the physicochemical and pharmacological properties of the parent compound.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. researchgate.net This reaction has been successfully applied to flavonoids to introduce aminomethyl groups, creating Mannich base derivatives. researchgate.net Natural flavones such as baicalein, luteolin, and quercetin (B1663063) have been used as the active hydrogen component, with derivatization typically occurring at the C-6 or C-8 position of the A-ring.

The use of microwave irradiation has been shown to be an efficient method for synthesizing these derivatives, offering advantages such as shorter reaction times and good yields compared to conventional heating. 113.165.166researchgate.net For instance, a series of novel Mannich base derivatives of 7-hydroxy-5,3',4'-trimethoxyflavone (1) were synthesized via a microwave-assisted method. 113.165.166 The aminomethylation occurred preferentially at the C-8 position of the flavone's A-ring. 113.165.166

Table 2: Comparison of Synthesis Methods for Flavonoid Mannich Bases

MethodTypical TemperatureTypical Reaction TimeReported YieldsReference
Conventional Heating80°C1-3 hours65-86% researchgate.net
Microwave-Assisted65°C (700W)0.5-1 hour74-88% researchgate.net

These studies highlight that microwave-assisted synthesis is a powerful tool for the efficient derivatization of trimethoxyflavones, enabling the rapid generation of new compounds for further investigation. researchgate.net

Fluorination of Flavone Derivatives

The introduction of fluorine into the flavone skeleton is a widely adopted strategy to modulate its biological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity. researchgate.netresearchgate.net Synthetic approaches to fluorinated flavones can be broadly categorized into two main strategies: direct fluorination of a pre-formed flavone or chalcone intermediate, or building the flavone ring from fluorinated precursors. researchgate.net

A prominent method for the synthesis of 3-fluoroflavones involves the use of electrophilic fluorinating agents. wikipedia.orgjuniperpublishers.com Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. researchgate.netresearchgate.netresearchgate.net

One effective route to 3-fluoroflavones utilizes a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. This diketone is first subjected to fluorination with an electrophilic fluorine source like Selectfluor, followed by an acid-catalyzed cyclization (dehydration) to yield the final 3-fluoroflavone. researchgate.net This one-pot strategy is efficient and tolerates a variety of functional groups. researchgate.net

A specific synthesis of 3-fluoro-3',4',5'-trimethoxyflavone has been reported, starting from the corresponding flavone precursor. researchgate.netnih.govbiocrick.com The flavone is synthesized via a Baker-Venkataraman rearrangement, and subsequent fluorination at the C-3 position is achieved with NFSI in the presence of a base like pyridine. researchgate.net This method provides the desired 3-fluorinated trimethoxyflavone in good yield. researchgate.net The introduction of fluorine can enhance antioxidant activity while conserving other biological properties like neuroprotection. nih.govnih.gov

Table 1: Synthesis of Fluorinated Flavone Derivatives

Starting MaterialFluorinating AgentKey Reaction ConditionsProductYieldReference
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dioneSelectfluorCH₃CN, room temperature, then trace conc. H₂SO₄3-FluoroflavoneModerate to Excellent researchgate.net
3',4',5'-TrimethoxyflavoneN-Fluorobenzenesulfonimide (NFSI)Pyridine, base3-Fluoro-3',4',5'-trimethoxyflavone72% researchgate.net
2′-Hydroxy-3,4,5-trimethoxychalconeN-Fluorobenzenesulfonimide (NFSI) (2 equiv.)Pyridine, room temp, 12h; then 80°C, 12h3-Fluoro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-oneNot specified researchgate.net

Glycosylation of Trimethoxyflavones

Glycosylation, the attachment of a sugar moiety to an aglycone, is a crucial modification that significantly impacts the physicochemical properties of flavonoids, such as water solubility and bioavailability. sci-hub.senih.gov While chemical glycosylation is possible, it often requires complex protection and deprotection steps. sci-hub.se Consequently, biotransformation using microorganisms, particularly filamentous fungi, has emerged as a powerful and efficient alternative for the glycosylation of flavonoids. mdpi.comnih.govmdpi.com

Entomopathogenic fungi, such as species from the genera Beauveria and Isaria, have demonstrated a remarkable ability to glycosylate methoxyflavones. nih.govnih.govnih.gov These microbial systems can perform regioselective hydroxylations and subsequent glycosylations, often in a cascading process. nih.gov A unique capability of these fungi is the attachment of a 4-O-methylglucosyl moiety, which is not commonly observed with other methods. nih.govnih.govplos.org

The biotransformation of 3',4',5'-trimethoxyflavone has been investigated using various strains of Beauveria bassiana. biocrick.comnih.gov These fungal cultures can catalyze demethylation, hydroxylation, and 4-O-methylglucosylation, resulting in novel glycosylated derivatives. nih.gov For instance, studies have shown that 3',4',5'-trimethoxyflavone can be converted to 6-O-β-D-(4′′-O-methylglucopyranosyl)-3',4',5'-trimethoxyflavone in B. bassiana cultures, a modification that may enhance solubility and absorption. The position and number of methoxy groups on the flavone skeleton significantly influence the rate and outcome of the biotransformation. nih.gov

In the case of 3-methoxyflavone (B191855), biotransformation by Isaria fumosorosea KCH J2 has been shown to yield 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside with a 29% yield. nih.gov This demonstrates the fungi's ability to hydroxylate the B-ring and subsequently attach the modified sugar group.

Table 2: Fungal Biotransformation and Glycosylation of Methoxyflavones

SubstrateMicroorganismProductYieldReference
3-MethoxyflavoneIsaria fumosorosea KCH J23-Methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside29% nih.gov
3-HydroxyflavoneIsaria fumosorosea KCH J2Flavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside42.5% mdpi.com
2′-MethoxyflavoneBeauveria bassiana KCh J12′-Hydroxyflavone43.5% nih.gov
3',4',5'-TrimethoxyflavoneBeauveria bassiana6-O-β-D-(4′′-O-methylglucopyranosyl)-3',4',5'-trimethoxyflavoneNot specified

Incorporation of Heterocyclic Analogs (e.g., Thiazolidinone)

The synthesis of hybrid molecules by combining the flavone nucleus with other pharmacologically active heterocycles is a promising strategy in drug discovery. The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-known pharmacophore present in various bioactive compounds. researchgate.net The conjugation of a thiazolidinone moiety to a flavone scaffold can lead to novel derivatives with enhanced or new biological activities. cas.czmdpi.com

A common synthetic route for preparing flavone-thiazolidinone hybrids involves the reaction of an aminoflavone precursor with an appropriate aldehyde and a sulfur-containing reagent, typically thioglycolic acid. researchgate.netjst.go.jp This reaction can proceed through the formation of a Schiff base intermediate, which is then cyclized with thioglycolic acid to form the thiazolidinone ring. jst.go.jpcentralasianstudies.org To circumvent the instability of some Schiff base intermediates, a one-pot, three-component reaction is often employed, where the aminoflavone, aldehyde, and thioglycolic acid are reacted together, frequently in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to afford the final product in good yields. jst.go.jp

This strategy has been successfully applied to the synthesis of thiazolidinone analogs of various aminoflavones, including those with multiple methoxy substituents. jst.go.jpnih.gov For example, a series of thiazolidinone analogs of 6-amino-3-methoxy-3',4'-dimethoxyflavone have been synthesized. jst.go.jpnih.gov The synthesis starts with the corresponding flavone, which is nitrated and then reduced to give the crucial 6-aminoflavone (B1602494) intermediate. mdpi.com This amine is then subjected to the one-pot cyclocondensation with various aromatic aldehydes and thioglycolic acid to generate a library of flavone-thiazolidinone hybrids. jst.go.jp

Table 3: Synthesis of Flavone-Thiazolidinone Hybrids

Flavone PrecursorReagentsKey Reaction StepProduct TypeReference
6-AminoflavoneAromatic aldehyde, Thioglycolic acid, DCCOne-pot three-component cyclocondensation2-Aryl-3-(flavon-6-yl)thiazolidin-4-one jst.go.jp
6-Amino-3-methoxyflavoneAromatic aldehyde, Thioglycolic acid, DCCOne-pot three-component cyclocondensation2-Aryl-3-(3-methoxyflavon-6-yl)thiazolidin-4-one jst.go.jpnih.gov
6-Amino-3-methoxy-3',4'-dimethoxyflavoneAromatic aldehyde, Thioglycolic acid, DCCOne-pot three-component cyclocondensation2-Aryl-3-(3,3',4'-trimethoxyflavon-6-yl)thiazolidin-4-one jst.go.jpnih.gov
Primary aromatic amine (general)Aldehyde, Thioglycolic acidFormation of Schiff base, then cyclization2,3-Disubstituted-thiazolidin-4-one jst.go.jpcentralasianstudies.org

Preclinical Pharmacological Activities and Mechanisms of Action

Antioxidant Potentials

The antioxidant capacity of 3,3',4'-Trimethoxyflavone is a key area of investigation, with studies evaluating its ability to neutralize free radicals, chelate metals, and protect cells from oxidative damage.

Free Radical Scavenging Assays (e.g., DPPH, NO radicals)

The free radical scavenging activity of flavonoids is a crucial aspect of their antioxidant potential. alliedacademies.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. alliedacademies.orgalliedacademies.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. alliedacademies.orggavinpublishers.com Another important free radical implicated in various physiological and pathological processes is nitric oxide (NO). wiley.com The scavenging of NO is assessed by measuring the reduction of nitrite (B80452) ions, which are produced from the reaction of NO with oxygen, using the Griess reagent. gavinpublishers.comwiley.comnih.gov

While specific data on the DPPH and NO radical scavenging activity of this compound is not extensively detailed in the provided search results, studies on structurally similar flavonoids provide insights. For instance, 5-hydroxy-7,3',4'-trimethoxyflavone demonstrated DPPH radical scavenging activity. alliedacademies.orgalliedacademies.org Similarly, other flavonoid compounds have shown the ability to scavenge NO radicals in a concentration-dependent manner. gavinpublishers.comwiley.com The general consensus is that flavonoids can act as antioxidants by donating hydrogen to free radicals. alliedacademies.org

Metal Chelating Properties

The ability of flavonoids to chelate metal ions, particularly iron, is another important mechanism contributing to their antioxidant activity. researchgate.netnih.gov By binding to metal ions, flavonoids can prevent them from participating in the generation of reactive oxygen species (ROS) through reactions like the Fenton reaction. The structural features of flavonoids, such as the presence of hydroxyl and keto groups, are critical for their metal-chelating ability. nih.gov For example, the 3-hydroxy-4-keto and 5-hydroxy-4-keto configurations in the flavonoid structure are known to be effective sites for iron chelation. nih.gov

Research on related flavonoids indicates that hydroxylation at the 3-position enhances metal-chelating ability. While specific studies on the metal chelating properties of this compound are limited in the provided results, the general principles of flavonoid-metal interactions suggest that its structure may allow for some degree of metal chelation, although likely less potent than flavonoids with free hydroxyl groups at key positions. nih.gov

Cellular Protection against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov Flavonoids are known to protect cells from oxidative stress through various mechanisms. smolecule.com

Studies on related trimethoxyflavones have demonstrated their protective effects against oxidative stress in cellular models. For instance, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) has been shown to protect astrocytes from hydrogen peroxide (H₂O₂)-induced cell death and reduce intracellular ROS levels. nih.govsci-hub.st This protection was attributed to the scavenging of free radicals rather than direct H₂O₂ scavenging. nih.gov Another compound, 3,5,7-trimethoxyflavone (B1676842), was found to suppress the excessive increase in ROS in human dermal fibroblasts stimulated with TNF-α. mdpi.com These findings suggest that trimethoxyflavones, in general, possess cellular protective properties against oxidative stress.

Role of Methoxy (B1213986) and Hydroxyl Moieties in Antioxidant Activity

The antioxidant activity of flavonoids is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on their basic structure. ualberta.canih.gov Hydroxyl groups are generally considered to be the primary contributors to the radical scavenging activity of flavonoids due to their ability to donate a hydrogen atom. In contrast, the presence of methoxy groups can have a more complex effect.

Anti-inflammatory Effects

In addition to their antioxidant properties, flavonoids are also recognized for their anti-inflammatory activities. This is often linked to their ability to modulate inflammatory pathways and the production of inflammatory mediators.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory processes. medchemexpress.combiocrick.com Many flavonoids have been shown to inhibit the production of NO in activated macrophages, a common in vitro model for studying inflammation. nih.govresearchgate.net

Several studies on trimethoxyflavones have demonstrated their ability to inhibit NO production. For example, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) was found to significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. medchemexpress.combiocrick.comresearchgate.netchemfaces.com This inhibition was associated with a reduction in the mRNA expression of iNOS, suggesting that the effect occurs at the transcriptional level. medchemexpress.combiocrick.comresearchgate.netchemfaces.com Similarly, other flavonoids have been shown to inhibit nitrite production in activated macrophages. nih.gov These findings indicate that the inhibition of NO production is a significant mechanism underlying the anti-inflammatory effects of certain trimethoxyflavones.

After a comprehensive review of the available scientific literature, it has been determined that there is insufficient specific data for the chemical compound This compound to generate the detailed article as requested in the provided outline.

The majority of existing preclinical research on trimethoxyflavones focuses on other isomers, such as 5-hydroxy-3',4',7-trimethoxyflavone, 5,7,4'-trimethoxyflavone, and 5,6,7-trimethoxyflavone. While these related compounds have demonstrated various pharmacological activities, including anti-inflammatory and antiproliferative effects, attributing these specific findings to this compound would be scientifically inaccurate and would not adhere to the strict focus of the request.

Detailed investigations into the modulation of specific inflammatory mediators (Prostaglandin E2), pro-inflammatory cytokines (TNF-α, IL-1β), inflammatory pathways (NF-κB, NLRP3, COX-2, iNOS, AKT, SRC), mast cell stabilization, and the precise mechanisms of its antiproliferative and apoptotic effects in various cancer cell lines are not available for this compound in the current body of research.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time. Further research specifically investigating the preclinical pharmacological and antitumor activities of this compound is required.

Antiproliferative and Antitumor Activities (in vitro and preclinical animal models)

Overcoming Multidrug Resistance (e.g., BCRP/ABCG2 efflux pumps)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.gov These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy. nih.gov Certain methoxyflavones have been identified as potent inhibitors of these efflux pumps.

Research has highlighted 3',4',7-Trimethoxyflavone (TMF) for its potent ability to reverse drug resistance mediated by BCRP/ABCG2. nih.govresearchgate.net In BCRP-overexpressing human leukemia cells (K562/BCRP), TMF demonstrated a significant capacity to chemosensitize the cells to anticancer drugs. nih.govresearchgate.net Further studies have explored derivatives of this structure to enhance this activity. For instance, introducing a hydroxyl group at the C-5 position to create 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) resulted in a stronger reversal effect compared to the parent TMF compound. nih.govresearchgate.net

The mechanism of action for these flavonoids involves direct interaction with the BCRP transporter. Studies with TMF, HTMF, and a fluoro-substituted derivative (5-fluoro-3',4',7-trimethoxyflavone, or FTMF) showed that these compounds increased the intracellular accumulation of BCRP substrates, such as the nuclear dye Hoechst 33342, in resistant cells. nih.govresearchgate.net Furthermore, Western blot analysis revealed that treatment with these flavones suppressed the protein expression of BCRP. nih.govresearchgate.net HTMF was identified as the most potent of the tested compounds, exhibiting the strongest inhibition of BCRP-mediated efflux and suppression of its expression. nih.gov It is a common finding that flavonoids, particularly flavones and flavonols, are avid inhibitors of BCRP. acs.org

Table 1: Effect of Trimethoxyflavone Derivatives on BCRP/ABCG2-Mediated Drug Resistance

CompoundCell LineEffectKey FindingsCitations
3',4',7-Trimethoxyflavone (TMF) K562/BCRPReversal of drug resistancePotent reversal effect on BCRP-mediated resistance. nih.govresearchgate.net
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) K562/BCRPStronger reversal of drug resistanceReversal effect was stronger than that of TMF (RI50 7.2 nM vs 18 nM for SN-38). Showed the strongest inhibition of BCRP-mediated efflux and suppression of BCRP expression. nih.govresearchgate.net
5-fluoro-3',4',7-trimethoxyflavone (FTMF) K562/BCRPReversal of drug resistanceExhibited reversal effects (RI50 25 nM for SN-38). nih.govresearchgate.net

Modulation of Protein Kinases (e.g., p60v-src, AKT1, SRC, PIK3R1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to various diseases, including cancer. nih.gov Methoxyflavones have been shown to modulate the activity of several key protein kinases.

Molecular docking studies have predicted that key methoxyflavones can interact with pivotal proteins such as Protein Kinase B (AKT1), Proto-oncogene tyrosine-protein kinase (SRC), and Phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1). nih.govmdpi.com These interactions suggest a potential role in modulating inflammatory and cell signaling pathways. nih.govmdpi.com For example, in studies on Kaempferia parviflora extracts, which are rich in methoxyflavones, compounds like 5,7,4'-trimethoxyflavone and 3,5,7-trimethoxyflavone were found to decrease the phosphorylation levels of AKT and SRC, supporting their influence on these signaling pathways. nih.govmdpi.com The SRC homology 2 (SH2) domain is critical for c-Src to associate with partner molecules like PI3K. mdpi.com

In research on Scutellaria baicalensis, molecular docking demonstrated robust binding of flavonoids, including 5,2'-Dihydroxy-6,7,8-trimethoxyflavone, to key target proteins SRC and PIK3R1. nih.gov In vitro experiments further showed that active components from this plant could inhibit STAT3 expression by downregulating the PIK3R1/SRC pathway. nih.gov The inhibition of p60v-src, a viral oncogene protein tyrosine kinase, has also been linked to specific inhibitors that prevent its association with phosphatidylinositol 3' kinase, a critical step for morphological transformation of cells. nih.gov

Inhibition of Farnesyl Protein Transferase

Farnesyl protein transferase (FPTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein targets, a process called prenylation. nih.gov This modification is crucial for the function of proteins involved in signal transduction, including the Ras family of oncoproteins. nih.gov Consequently, inhibitors of FPTase (FTIs) have been investigated as potential anticancer agents. nih.gov

Research has shown that certain flavonoids possess FPTase inhibitory activity. Specifically, 5,6-dihydroxy-7,3',4'-trimethoxyflavone and 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) were found to inhibit farnesyl protein transferase with IC50 values in the range of 25-200 μg/mL. conicet.gov.ar This inhibition of FPTase represents a distinct mechanism through which methoxyflavones may exert their antineoplastic effects, independent of Ras mutations but targeting other proteins that rely on farnesylation. nih.gov

Impact on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, with checkpoints to ensure genomic integrity. pensoft.net Disruption of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. Several methoxyflavones have been shown to influence cell cycle progression, often leading to cell cycle arrest in cancer cells.

For example, studies on human melanoma cells have investigated the effects of various flavonoids, including 3',4'-dimethoxyflavone (B191118) and 3',4',5'-pentamethoxyflavone, on cell cycle progression. chosun.ac.kr Other research has demonstrated that methoxyflavones can induce cell cycle arrest at specific phases. pensoft.net For instance, extracts containing 5,7,8,3ʹ,4ʹ-Pentamethoxyflavonone were found to inhibit the proliferation of HepG2 liver cancer cells by inducing cell cycle arrest in the G0/G1 phase. pensoft.net This effect is often mediated by the modulation of key cell cycle regulators like cyclin-dependent kinases (CDKs) and their associated cyclins. pensoft.net

Neurobiological Effects

Neuroprotective Potentials against Neurotoxicity (e.g., lead-induced neurotoxicity)

Neurotoxicity refers to damage to the nervous system by toxic substances. Chronic exposure to heavy metals like lead (Pb) can induce significant neurodegenerative changes and cognitive impairment. nih.govaoemj.org Antioxidants are known to be effective in mitigating the oxidative stress-induced toxicity of lead. aoemj.org

Several studies have highlighted the neuroprotective effects of trimethoxyflavone derivatives against lead-induced neurotoxicity. In a rat model of lead acetate-induced brain injury, treatment with 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF), isolated from Ocimum basilicum, reversed cognitive and motor deficits. nih.gov The protective mechanisms were attributed to the compound's chelating, antioxidant, anti-inflammatory, and monoaminergic properties. nih.gov Similarly, 3-hydroxy-3′,4′,5′-trimethoxyflavone has been shown to protect rats against lead-induced neurotoxicity through chelation and by modulating oxidative stress and inflammatory systems. doaj.orgresearchgate.nettandfonline.com These methoxylated flavonoids were found to be potent antioxidants and neuroprotective agents against neurotoxin-induced damage. researchgate.net

Table 2: Neuroprotective Effects of Trimethoxyflavone Derivatives Against Lead-Induced Neurotoxicity

CompoundModelKey Neuroprotective ActionsObserved OutcomesCitations
5,7-dihydroxy-3',4',5'-trimethoxyflavone Lead acetate-induced brain injury in ratsChelating, antioxidant, anti-inflammatory, monoaminergic propertiesReversed memory and motor deficits; normalized biochemical anomalies (e.g., reduced TNF-α, IL-6). nih.gov
3-hydroxy-3′,4′,5′-trimethoxyflavone Lead-induced neurotoxicity in ratsChelation, modulation of oxidative stress, anti-inflammatory, monoaminergic systemsProtected against neurotoxicity. doaj.orgresearchgate.nettandfonline.com

Modulation of Cognitive Dysfunction and Related Pathological Features (e.g., neuroinflammation, neurodegeneration, synaptic dysfunction)

Cognitive dysfunction is a core feature of neurodegenerative diseases like Alzheimer's disease, which are often characterized by chronic neuroinflammation, protein aggregation, and neuronal loss. nih.govnih.govmdpi.com

Research indicates that methoxyflavones can mitigate cognitive deficits by targeting these pathological processes. A study on diabetic mice, a model for diabetic encephalopathy and cognitive decline, found that 5,7,4′-trimethoxyflavone (TMF) significantly improved cognitive function in spatial learning and working memory tasks. researchgate.net The mechanism was linked to the suppression of neuroinflammation via inhibition of the NLRP3 inflammasome, a key component of the innate immune response. researchgate.net TMF treatment also reduced oxidative stress, decreased levels of pro-inflammatory cytokines IL-1β and IL-18, and increased levels of the neuroprotective brain-derived neurotrophic factor (BDNF). researchgate.net

In other models, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone was shown to protect neuronal cells against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease, through its antioxidant activity and by interfering with cell signaling pathways. nih.gov The neuroprotective effects of trimethoxyflavones often involve the attenuation of inflammatory responses. For example, some trimethoxyflavones have been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.govmdpi.com This anti-inflammatory and antioxidant activity contributes to their potential to combat neurodegeneration and associated cognitive decline. nih.gov

Effects on Monoaminergic Systems (e.g., inhibition of MAO-A, restoration of serotonin (B10506) levels)

Certain trimethoxyflavones have demonstrated the ability to modulate monoaminergic systems, which are crucial in regulating mood, cognition, and motor function. The monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are key targets in this system.

Research on 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF) , isolated from Ocimum basilicum L. (basil), has shown its neuroprotective effects in rats with lead-induced brain toxicity. In this model, lead exposure was found to significantly compromise the levels of MAO-A and MAO-B enzymes in the hippocampus and cerebellum. Treatment with TMF was observed to reverse these lead-induced biochemical changes, normalizing the activity of MAO-A and MAO-B. nih.gov These findings highlight the monoaminergic properties of this specific trimethoxyflavone and suggest its potential to counteract neurotoxic insults by restoring balance to the monoaminergic system. nih.gov The study linked these effects to the compound's broader neuroprotective profile, which also includes antioxidant and anti-inflammatory actions. nih.gov

Modulation of Ion Channels and Receptors (e.g., KATP channels, adenosine (B11128) receptors, GABAA receptors)

Trimethoxyflavones have been found to interact with various ion channels and receptors, indicating a broad range of potential neurological and physiological effects.

KATP channels: The antinociceptive (pain-reducing) effects of certain polymethoxyflavones (PMFs) have been linked to the modulation of ATP-sensitive potassium (KATP) channels. frontiersin.org For instance, the activity of 6,7,4′,5′-dimethylenedioxy-3,5,3′-trimethoxyflavone is suggested to be related to the opening of KATP channels, a mechanism that can lead to hyperpolarization of cell membranes and reduced neuronal excitability. frontiersin.org The vasorelaxant effects of other related flavonoids, such as 5,7,4'-trimethoxyflavone, have also been studied in the context of KATP channel inhibition. imrpress.com

Adenosine receptors: Methoxyflavonoids have been identified as ligands for adenosine receptors. A study on compounds from Orthosiphon stamineus identified several methoxy flavonoids as active ligands for the adenosine A1 receptor, with binding affinities in the micromolar range. researchgate.net This interaction is significant as adenosine A1 receptor antagonists can induce diuresis and sodium excretion. researchgate.net Furthermore, broader screenings have shown that various flavonoid derivatives can exhibit affinity for A3 adenosine receptors, suggesting that the flavone (B191248) structure is a viable scaffold for developing receptor-selective antagonists. nih.gov

GABAA receptors: The GABAergic system, particularly the GABA-A receptor, is a key target for anxiolytic drugs. Research has demonstrated that specific polymethoxyflavones can modulate this receptor. The anxiolytic-like activity of 6,7,4′,5′-dimethylenedioxy-3,5,3′-trimethoxyflavone was shown to be connected to its interaction with the GABA-A receptor. mdpi.comresearchgate.net This was evidenced by the reversal of its effects by flumazenil, a known GABA-A receptor antagonist. mdpi.comresearchgate.net This indicates that some trimethoxyflavones can act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com

Interaction with Acetylcholinesterase and Butyrylcholinesterase Activities

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, is a primary strategy for managing symptoms of Alzheimer's disease. globalresearchonline.net Several methoxyflavones have been investigated for this activity.

Studies on methoxyflavones isolated from Kaempferia parviflora (Thai ginseng) have identified significant cholinesterase inhibitory potential. Among the tested compounds, 5,7,4'-trimethoxyflavone was found to be the highest potential inhibitor of AChE. nih.gov In one assay, it inhibited AChE and BChE by 47.1% and 46.2%, respectively, at a concentration of 0.1 mg/mL. caymanchem.com Structure-activity relationship studies suggest that the presence of 5,7-dimethoxy groups and a free substituent at the C-3 position contribute to a significant inhibitory effect. nih.gov Conversely, the presence of a 5-hydroxyl group appeared to reduce the inhibitory potency against these enzymes. nih.gov Another compound from the same plant, 5-hydroxy-3,7-dimethoxyflavone , exhibited strong inhibitory activity against BChE. researchgate.net

CompoundEnzyme TargetFindingSource
5,7,4'-TrimethoxyflavoneAcetylcholinesterase (AChE)Identified as the highest potential inhibitor among tested methoxyflavones. nih.gov
5,7,4'-TrimethoxyflavoneAChE and Butyrylcholinesterase (BChE)Inhibited AChE by 47.1% and BChE by 46.2% at 0.1 mg/mL. caymanchem.com
5-Hydroxy-3,7-dimethoxyflavoneButyrylcholinesterase (BChE)Exhibited the strongest BChE inhibitory activity among tested methoxyflavones. researchgate.net

Antimicrobial Properties

Antibacterial Activities

Several trimethoxyflavone derivatives have been shown to possess activity against various bacterial strains.

5-Hydroxy-7,3',4'-trimethoxyflavone , isolated from the plant Ballota glandulosissima, was tested for its antibacterial properties. tandfonline.com Similarly, this compound, also referred to as 5-Hydroxy-3',4',7-trimethoxyflavone in other literature, has been noted for its general antibacterial activities. chemfaces.com Another isomer, 4',5,7-trimethoxyflavone , isolated from Piper caninum, was also evaluated for antibacterial effects. bibliomed.org A study focusing on 5,7,4'-trimethoxyflavone from Praxelis clematides reported a significant inhibitory effect against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 128 µg/mL for these species. researchgate.net However, the same study found that this flavonoid had no effect against Staphylococcus epidermidis or Bacillus subtilis. researchgate.net

CompoundBacterial StrainActivity / FindingSource
5-Hydroxy-7,3',4'-trimethoxyflavoneBacillus subtilis, Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, Pseudomonas aeruginosaTested for antibacterial activity. tandfonline.com
5,7,4'-TrimethoxyflavoneStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant inhibitory effect (MIC = 128 µg/mL). researchgate.net
5,7,4'-TrimethoxyflavoneStaphylococcus epidermidis, Bacillus subtilisNo effect observed. researchgate.net

Antifungal Activities

The antifungal potential of trimethoxyflavones has been primarily demonstrated against various Candida species, which are common opportunistic fungal pathogens.

5-Hydroxy-7,3',4'-trimethoxyflavone (also reported as 5-Hydroxy-3',4',7-trimethoxyflavone) has been identified as having activity against Candida albicans, Candida krusei, and Candida glabrata. tandfonline.commedchemexpress.com This compound was isolated from plants of the Ballota genus, which are used in folk medicine. tandfonline.comtandfonline.com The consistent findings across multiple studies underscore the potential of this particular trimethoxyflavone isomer as an antifungal agent. tandfonline.comchemfaces.commedchemexpress.com

CompoundFungal StrainSource
5-Hydroxy-7,3',4'-trimethoxyflavoneCandida albicans tandfonline.commedchemexpress.com
Candida krusei tandfonline.commedchemexpress.com
Candida glabrata tandfonline.commedchemexpress.com

Antitrypanosomal Activity

Trypanosomiasis is a parasitic disease caused by protozoa of the genus Trypanosoma. Research has indicated that certain flavonoids, including trimethoxyflavone derivatives, possess activity against these parasites.

5-Hydroxy-3',4',7-trimethoxyflavone , also known as 7,3',4'-Tri-O-methylluteolin, has been reported to have antitrypanosomal properties. chemfaces.commedchemexpress.com Specifically, it has been shown to inhibit Trypanosoma brucei with a reported Minimum Inhibitory Concentration (MIC) value of 19.0 μM. medchemexpress.com This activity is described as moderate but significant, positioning this compound as a subject of interest in the search for new antiprotozoal agents. chemfaces.combiocrick.commedchemexpress.com

Other Biological Activities

Modulation of Complement System ProteinsThere is no available scientific literature detailing any interaction or modulatory effect of this compound on the proteins of the complement system. While some flavonoids have been investigated for anti-complement activity, no such studies have been published for this specific compound.mdpi.com

Due to the absence of research findings for this compound concerning these specific biological activities, it is not possible to generate the requested scientific article with the required detailed findings and data tables.

Structure Activity Relationship Sar Studies

Influence of Methylation and Hydroxylation Patterns on Biological Activities

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the A and B rings of the flavonoid skeleton is a primary factor governing biological activity.

The presence, number, and position of hydroxyl groups are fundamental to the biological actions of flavonoids. Free hydroxyl groups are generally more reactive than their methylated or glycosylated counterparts, which is crucial for activities related to antioxidant capacity. mdpi.com

On the A-ring , hydroxylation at positions C5 and C7 is a common feature that influences various activities. mdpi.com The C5 hydroxyl group, for instance, can form an intramolecular hydrogen bond with the C4 carbonyl group, which affects the molecule's electron delocalization and can be important for antibacterial and membrane-dependent activities. mdpi.comnih.gov The 5,7-dihydroxylation pattern on the A-ring is considered significant for anti-MRSA activity. wiley.com

On the B-ring , the hydroxylation pattern is a major determinant of antioxidant and radical scavenging capabilities. wiley.com The presence of adjacent hydroxyl groups, such as the 3',4'-catechol structure, is strongly associated with high antioxidant activity because it facilitates the donation of hydrogen and electrons to stabilize free radicals. mdpi.comwiley.comresearchgate.net An increasing number of hydroxyl groups on the B-ring generally correlates with enhanced radical scavenging activity; for example, myricetin (B1677590) (3',4',5'-OH) is a more potent hydroxyl radical scavenger than quercetin (B1663063) (3',4'-OH), which in turn is more potent than kaempferol (B1673270) (4'-OH). nih.gov This pattern also affects other activities, with studies showing that two hydroxyl groups on the B-ring, as seen in eriodictyol, result in greater antioxidant effects compared to flavonoids with one or none. acs.org For antitubercular activity, the presence of adjacent hydroxyl groups is also considered a requirement. mdpi.comnih.gov

The hydroxyl group at the C3 position of the C-ring also plays a significant role, often enhancing antioxidant and anticancer activities. mdpi.comscienceopen.comualberta.ca

FlavonoidB-Ring HydroxylationObserved Activity TrendReference
Kaempferol4'-OHBase antioxidant activity nih.gov
Quercetin3',4'-OHStronger antioxidant activity than Kaempferol nih.gov
Myricetin3',4',5'-OHStrongest antioxidant activity in the series nih.gov
PinocembrinNoneLower antioxidant activity acs.org
Naringenin4'-OHModerate antioxidant activity acs.org
Eriodictyol3',4'-OHHighest antioxidant activity among the three acs.org

Methylation, the substitution of a hydroxyl group with a methoxy group, significantly alters a flavonoid's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.

The impact of methoxylation is highly dependent on the position and number of methoxy groups. Generally, O-methylation of hydroxyl groups tends to decrease radical scavenging capacity. nih.gov However, it can enhance other properties. For instance, polymethoxylated flavonoids often show increased metabolic stability.

On the A-ring , methylation may positively influence anti-inflammatory effects. mdpi.com Conversely, a methoxy group at position C5 has been reported to decrease antibacterial activity compared to a hydroxyl group at the same position. mdpi.com In contrast, a methoxy group at C8 appeared to increase antibacterial action. mdpi.comnih.gov

On the B-ring , methoxylation can have varied effects. Methoxy groups at the C3' and C4' positions have been found to enhance the inhibition of certain bacteria like E. coli. mdpi.comnih.gov In other cases, substitution of a hydroxyl with a methoxy group on the B-ring can reduce anti-inflammatory activity. mdpi.com For inhibiting the breast cancer resistance protein (BCRP), methylation at the 4'-position of the B-ring is associated with higher potency. encyclopedia.pub A more heavily methylated flavonoid, 3',4',7-trimethoxyflavone, demonstrated a stronger inhibitory effect on BCRP than the less methylated acacetin. encyclopedia.pubmdpi.com

The number of methoxy groups also plays a role. Increasing the number of methoxy groups has been shown to decrease antioxidant activity but can play a positive role in the inhibition of P-glycoprotein (Pgp). ualberta.caresearchgate.net For example, flavonoids with 3'- and/or 5'-methoxy groups showed positive Pgp inhibition. ualberta.ca

The influence of methylation is particularly evident in specific biological activities such as antitubercular and anti-inflammatory actions.

For anti-inflammatory activity , methylation can be beneficial. Some studies suggest that methoxylation greatly enhances anti-inflammatory properties. scienceopen.com Methylation on the A-ring, in particular, may contribute positively to this effect. mdpi.com For example, 2'-methylflavone and 3'-methylflavone (B13976349) have been shown to possess strong anti-inflammatory activity by inhibiting nitric oxide (NO) production and pro-inflammatory cytokines in stimulated macrophages. mdpi.com

In contrast, for antitubercular activity , methylation of essential hydroxyl groups is detrimental. SAR studies have revealed that flavonoids like luteolin (B72000) and quercetin show activity against Mycobacterium tuberculosis. mdpi.comnih.gov A key requirement for this activity is the presence of adjacent hydroxyl groups. mdpi.comnih.gov When these hydroxyl groups are methylated or glycosylated, as seen in compounds like casticin, the antitubercular activity is lost. mdpi.comnih.gov

ActivityEffect of MethylationExample CompoundsReference
Anti-inflammatoryCan enhance activity, especially with A-ring or specific B-ring methylation.2'-methylflavone, 3'-methylflavone scienceopen.commdpi.commdpi.com
AntitubercularGenerally decreases or abolishes activity when key hydroxyl groups are methylated.Casticin (inactive) vs. Quercetin (active) mdpi.comnih.gov
AntioxidantGenerally decreases radical scavenging capacity.Methylated flavonoids vs. their hydroxylated counterparts nih.gov
BCRP InhibitionCan enhance activity, especially with 4'- and multiple methoxy groups.3',4',7-trimethoxyflavone encyclopedia.pub

Impact of Methoxy Group Position and Number

Conformational and Steric Hindrance Considerations

The three-dimensional structure of flavonoids, including their planarity and the potential for steric hindrance, influences their interaction with biological targets. The flavone (B191248) backbone is relatively planar, but the B-ring is typically twisted out of the plane of the A and C rings. acs.org

The degree of this twist can be influenced by the substitution pattern. For instance, a 4'-methoxy substituent can lead to a smaller torsion angle between the B-ring and the rest of the molecule due to mesomeric effects. acs.org The planarity of the molecule is thought to be important for some activities, such as anti-inflammatory effects, as it can facilitate intercalation into DNA or interaction with flat receptor binding sites. scienceopen.com

Substituents can also introduce steric hindrance, which may either block or promote interaction with a target. The presence of a bulky sugar moiety from glycosylation, for example, can increase steric hindrance and thereby reduce the activity of the aglycone by preventing it from fitting into a binding site. scienceopen.com Similarly, the orientation of methoxy groups is often optimized to minimize steric interactions. In 5-hydroxyflavones, the formation of a hydrogen bond with the C4-keto group creates a stable six-membered ring, but this can also create steric effects that influence its complexing capacity compared to 3-hydroxyflavones. researchgate.net

Effects of Fluorine Substitution

The introduction of fluorine atoms into the flavonoid structure is a synthetic modification used to enhance biological properties. Fluorination can increase lipophilicity and metabolic stability, which can lead to improved activity and bioavailability. mdpi.com

Fluorinated flavonoids have shown potential as antibacterial, antiviral, and anticancer agents. mdpi.com For example, a flavone derivative with a trifluoromethyl group at the C4' position exhibited potent antibacterial activity against several bacterial strains, proving more effective than its non-fluorinated or chlorinated counterparts. mdpi.com The position of the fluorine atom is critical; substitution at the para position of the B-ring has been noted for its positive impact on inhibitory activity in some studies. frontiersin.org In another study, 5-fluoro-3',4',7-trimethoxyflavone was effective in reversing multidrug resistance in cancer cells. nih.gov The incorporation of substituted anilines containing fluorine into the flavonoid core has also been shown to significantly enhance the ability to combat multidrug resistance in bacteria. acs.org

Impact of Glycosylation on Activity

Glycosylation, the attachment of a sugar moiety to the flavonoid aglycone, profoundly affects the molecule's properties. In nature, flavonoids most often exist as glycosides. nih.gov

Glycosylation generally increases water solubility and stability. nih.govresearchgate.net However, it often reduces the biological activity of the flavonoid when tested in in vitro assays compared to the corresponding aglycone. tandfonline.com This decrease in activity can be attributed to the bulky sugar group causing steric hindrance, which prevents the flavonoid from interacting with its target site. scienceopen.com For many activities, including antioxidant, anti-inflammatory, and antitubercular effects, the aglycone is more potent. mdpi.comnih.govtandfonline.com

Despite the lower in vitro activity, glycosylation can enhance in vivo efficacy. Flavonoid glycosides can act as "pro-drugs"; they are more soluble and stable, and after oral administration, the sugar moiety can be cleaved by enzymes in the gut, releasing the active aglycone. nih.govresearchgate.net This can lead to higher plasma levels and a longer residence time for the aglycone compared to direct administration of the aglycone itself. tandfonline.com The position and type of sugar are also important; for example, the presence of rhamnose can significantly influence the properties of the glycoside. nih.govresearchgate.net

Correlation between Lipophilicity and Biological Efficacy

The lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a key determinant of the biological activity of many flavonoids, including 3,3',4'-trimethoxyflavone. This property significantly influences a molecule's ability to cross cell membranes and interact with intracellular targets.

The substitution pattern of these methoxy groups is also crucial. For example, the introduction of a methoxy group at the 3'-position in the B-ring has been observed to reduce the inhibitory effect on some bacteria. mdpi.com Conversely, the presence of a geranyl group, which increases lipophilicity, has been shown to enhance antibacterial activity. mdpi.com

The following table summarizes the lipophilicity and related properties of this compound and similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound57394-03-3C18H16O5312.323.5
5,7,4'-Trimethoxyflavone4057-76-9C18H16O5312.323.2
3',4',5'-Trimethoxyflavone67858-30-4C18H16O5312.323.1

Note: Predicted LogP values are estimations and can vary between different prediction software.

Computational Approaches to SAR (e.g., QSAR modeling, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for elucidating the SAR of this compound and its analogs. researchgate.net These in silico techniques provide insights into the molecular interactions between the flavonoid and its biological targets, guiding the rational design of new, more active compounds. globalresearchonline.net

QSAR Modeling:

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For flavonoids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. globalresearchonline.net These models can predict the activity of novel flavonoid derivatives and identify key structural features that influence their potency. nih.gov

For instance, a 3D-QSAR study on flavonoids as acetylcholinesterase inhibitors revealed the importance of both steric and electrostatic fields for activity. globalresearchonline.net Although this compound was not explicitly included in this particular study, the findings provide a framework for understanding how the size and electronic properties of substituents on the flavone scaffold contribute to biological effects. Another QSAR model was developed to screen for flavonoid derivatives with anti-DPP-IV activity. nih.gov

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a model of the intermolecular interactions. ijpsr.com This technique has been widely applied to study the interaction of flavonoids with various protein targets, including enzymes and receptors. researchgate.net

In a study investigating flavonoids as spleen tyrosine kinase (Syk) inhibitors, molecular docking was used to identify the binding modes of various flavonoids within the active site of the Syk protein. ijpsr.com The results indicated that methoxy substitutions could have an adverse effect on binding affinity. ijpsr.com Docking studies have also been used to explore the binding of flavonoids to acetylcholinesterase, helping to understand the structural basis for their inhibitory activity. globalresearchonline.net

The table below provides examples of computational studies on flavonoids, highlighting the methodologies and key findings.

Study TypeTargetKey Findings
3D-QSAR and Molecular DockingSpleen tyrosine kinase (Syk)Methoxy substitution can negatively impact binding affinity. The flavonoid chrysin (B1683763) showed the lowest binding energy. ijpsr.com
3D-QSAR (CoMFA and CoMSIA)AcetylcholinesteraseSteric (63.2%) and electrostatic (36.8%) contributions were found to be important for inhibitory activity. globalresearchonline.net
QSAR and Virtual ScreeningDipeptidyl peptidase-IV (DPP-IV)A high-quality QSAR model was developed and used to screen a large library of flavonoid derivatives to identify potential inhibitors. nih.gov

These computational approaches, in conjunction with experimental data, provide a powerful platform for understanding the structure-activity relationships of this compound and for the future development of novel therapeutic agents based on its scaffold. researchgate.net

Analytical Methodologies for Research on Trimethoxyflavones

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the analysis of 3,3',4'-trimethoxyflavone, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom within the molecule.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would characteristically show signals for the methoxy (B1213986) group protons and the aromatic protons on the A and B rings.

¹³C-NMR spectroscopy provides information on the different carbon atoms within the molecule. The chemical shifts in the ¹³C-NMR spectrum of this compound are indicative of the carbon skeleton, including the carbonyl carbon of the flavone (B191248) structure and the carbons bearing the methoxy groups. jst.go.jp The deshielding effect observed when a methoxy group is di-ortho substituted is a key diagnostic feature in the ¹³C-NMR spectrum. jst.go.jp

Atom ¹³C-NMR Chemical Shift (ppm)
C-2155.0
C-3138.8
C-4178.4
C-5126.9
C-6124.0
C-7133.0
C-8118.0
C-9162.5
C-10119.8
C-1'123.5
C-2'111.3
C-3'149.1
C-4'151.2
C-5'111.1
C-6'120.4
3-OCH₃59.9
3'-OCH₃56.0
4'-OCH₃56.1

Note: Data is illustrative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS, UPLC/MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with Ultra-Performance Liquid Chromatography (UPLC), it allows for the separation and sensitive detection of the compound in complex mixtures. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (313.1071 Da). nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information. For instance, the loss of methyl groups (CH₃) from the methoxy substituents is a characteristic fragmentation pathway for methoxylated flavonoids. mdpi.commdpi.comresearchgate.net A diagnostic peak corresponding to the (OCH₃)₂C₆H₃–C≡O⁺ fragment can indicate a dimethoxy substitution pattern on the B-ring. jst.go.jp

Technique Ion/Fragment m/z (Mass-to-Charge Ratio)
GC-MS[M]⁺312
Fragment269
Fragment162
MS-MS[M+H]⁺ (Precursor Ion)313.1071

Note: Data derived from public spectral databases and may vary based on instrumentation and ionization methods. nih.gov

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by the molecule, which is related to the electronic transitions within the chromophore. Flavones typically exhibit two main absorption bands in their UV spectra, referred to as Band I and Band II. scribd.com Band I, appearing at longer wavelengths, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, at shorter wavelengths, corresponds to the benzoyl system (A-ring). researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the flavonoid skeleton. bspublications.net For this compound, the presence of methoxy groups will cause shifts in the absorption maxima compared to the unsubstituted flavone core.

Band Wavelength Range (nm) Associated Structural Moiety
Band I300-400B-ring conjugated with the C-ring
Band II220-280A-ring (benzoyl system)

Note: The exact λmax values for this compound would require experimental determination but will fall within these general ranges for flavones. researchgate.net

Near Infrared Reflectance Spectroscopy (NIRS) for Quantitative Determination

Near-Infrared Reflectance Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that can be used for the quantitative determination of constituents in a sample. uib.nonih.govmdpi.com This method measures the absorption of light in the near-infrared region of the electromagnetic spectrum. uib.no While not providing detailed structural information like NMR or MS, NIRS, when calibrated with a reference method like HPLC, can be a powerful tool for routine quantitative analysis of this compound in materials such as plant extracts. researchgate.net The technique is based on the overtone and combination vibrations of fundamental molecular bonds like C-H, N-H, and O-H. nih.gov Its advantages include speed, minimal sample preparation, and the ability to analyze multiple components simultaneously. mdpi.comcgiar.org

Chromatographic Techniques

Chromatography is essential for the separation and purification of this compound from complex mixtures and for its quantitative analysis.

High Performance Liquid Chromatography (HPLC, RP-HPLC, HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of flavonoids, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly common. up.ac.za

In a typical RP-HPLC setup, this compound is separated from other components based on its hydrophobicity. A photodiode array (PDA) detector is often used in conjunction with HPLC (HPLC-PDA), which allows for the acquisition of UV spectra of the eluting peaks, aiding in peak identification and purity assessment. mdpi.com The retention time of this compound in an HPLC system is a key parameter for its identification, while the peak area is used for its quantification. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.com

Parameter Description
Stationary Phase Typically a C18 (octadecylsilyl) bonded silica (B1680970) gel for RP-HPLC.
Mobile Phase A mixture of a polar solvent (e.g., water, often with an acid modifier like formic or acetic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection Photodiode Array (PDA) detector, which records the UV-Vis spectrum of the eluting compound.
Retention Time (Rt) The time it takes for the compound to travel from the injector to the detector, characteristic for a given set of chromatographic conditions.
Quantification Based on the area of the chromatographic peak, correlated with the concentration using a calibration curve.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For the analysis of flavonoids like trimethoxyflavones, a derivatization step is often necessary to increase their volatility and thermal stability.

A validated GC method has been developed for the simultaneous identification and quantification of multiple flavonoid constituents in Kaempferia parviflora, a plant known to contain various methoxyflavones. nih.gov This method utilizes a mass-selective detector (MSD) for the identification of compounds. ekb.eg The components are confirmed by comparing their mass spectra and retention times with established databases like the National Institute of Standard and Technology (NIST) library. ekb.eg The use of helium as a carrier gas is common in these analyses. ekb.eg This methodology has proven effective in determining the diversity and distribution of flavonoid content in plant samples from different origins, making it a valuable tool for quality control of raw materials and derived products. nih.gov

Table 1: GC Method Parameters for Flavonoid Analysis

ParameterDetails
Instrument Gas Chromatograph coupled with a Mass-Selective Detector (GC-MSD)
Carrier Gas Helium ekb.eg
Detection Mass Spectrometry (MS) ekb.eg
Identification Comparison of mass spectra and retention times with NIST library ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fingerprinting Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable for the analysis of complex mixtures, such as plant extracts. It is particularly well-suited for creating "fingerprints" of these extracts, providing a comprehensive profile of their chemical constituents. While specific LC-MS/MS fingerprinting studies focusing solely on this compound are not extensively detailed in the provided context, the principles of the technique are widely applied to the broader class of flavonoids. nih.gov

LC methods for flavonoid analysis typically employ reversed-phase chromatography with C18 or C8 columns. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile or methanol (B129727) with water, frequently containing buffers like acetate (B1210297) or formate (B1220265) to improve peak shape and resolution. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the sensitive detection and structural elucidation of individual compounds within the complex matrix of a plant extract. This technique is invaluable for identifying known flavonoids and tentatively identifying novel or unexpected compounds based on their fragmentation patterns.

Biological Assays for Activity Evaluation

To understand the potential biological effects of this compound, a variety of in vitro assays are employed. These assays provide insights into the compound's cellular and molecular activities.

In vitro Cytotoxicity Assays (e.g., MTT, Sulforhodamine B)

In vitro cytotoxicity assays are fundamental in assessing the potential of a compound to inhibit cell growth or induce cell death in cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability. nih.govjapsonline.com This method is based on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the absorbance of which can be measured spectrophotometrically. nih.gov Studies on various methoxyflavone derivatives have utilized the MTT assay to determine their cytotoxic effects on different cancer cell lines, including human leukemic cells (MOLT-4 and U937) and breast cancer cells (MCF-7). nih.govtandfonline.comrjpharmacognosy.irrjpharmacognosy.ir For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) has been shown to inhibit the proliferation of MCF-7 cells in a dose- and time-dependent manner as confirmed by the MTT assay. tandfonline.commedchemexpress.com Similarly, the cytotoxicity of other trimethoxyflavone derivatives has been evaluated against various cancer cell lines, such as SNU-16 human gastric cancer cells and 3T3-L1 pre-adipocytes. researchgate.netnih.gov

The Sulforhodamine B (SRB) assay is another protein-staining colorimetric assay used to determine cell density, based on the measurement of cellular protein content. While the provided search results focus heavily on the MTT assay, the SRB assay represents an alternative method for assessing cytotoxicity.

Table 2: Examples of Cytotoxicity Studies on Trimethoxyflavones

CompoundCell Line(s)AssayKey Finding
Methoxyflavone derivativesMOLT-4, U937MTTAll derivatives showed cytotoxicity. nih.govnih.gov
5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF)MCF-7MTTDose- and time-dependent inhibition of proliferation. tandfonline.commedchemexpress.com
5,7,4'-Trimethoxyflavone (TMF)SNU-16MTTConcentration-dependent inhibition of proliferation. nih.govmedchemexpress.com
6,2′,4′-trimethoxyflavone (TMF)3T3-L1MTTNo significant cytotoxicity at concentrations up to 25 μM after 72 hours. researchgate.net
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneMCF-7, MDA-MB-231MTTShowed anti-proliferative properties. rjpharmacognosy.irrjpharmacognosy.ir

Apoptosis Detection Methods (e.g., Flow Cytometry, Western Blot for Caspase/PARP)

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic compounds can eliminate cancer cells. Several methods are used to detect and quantify apoptosis.

Flow cytometry is a powerful technique for analyzing the properties of cells in a fluid stream. For apoptosis detection, cells are often stained with fluorescent markers like Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that enters cells with compromised membranes, indicative of late apoptosis or necrosis. tandfonline.com This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. nih.gov Flow cytometry can also be used to analyze changes in the mitochondrial transmembrane potential (ΔΨm) using dyes like 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6), as a decrease in ΔΨm is an early event in apoptosis. nih.gov Studies have used flow cytometry to demonstrate that various trimethoxyflavones induce apoptosis in cancer cells. nih.govrjpharmacognosy.irrjpharmacognosy.irnih.govnih.gov For example, 5,7,4'-trimethoxyflavone was shown to induce apoptosis in SNU-16 cells, as evidenced by an increase in the sub-G1 phase and positive Annexin-V/PI staining. nih.govmedchemexpress.com

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade. This includes the activation of caspases , which are proteases that execute the apoptotic program. The cleavage of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) from their inactive pro-forms to their active forms is a hallmark of apoptosis. Another key substrate for activated caspases is Poly(ADP-ribose) polymerase (PARP) . The cleavage of PARP by caspase-3 is considered a classic indicator of apoptosis. tandfonline.commedchemexpress.com Western blot analysis has been used to show that trimethoxyflavones can induce the proteolytic activation of caspases and the degradation of PARP in cancer cells. tandfonline.comnih.govmedchemexpress.com For instance, treatment of MCF-7 cells with 5-hydroxy-3′,4′,7-trimethoxyflavone led to the up-regulation of pro-apoptotic proteins like Bax and the cleavage of PARP, along with the down-regulation of the anti-apoptotic protein Bcl-2. tandfonline.com

Gene Expression Analysis (e.g., mRNA expression, Western Blot for protein phosphorylation)

To delve deeper into the molecular mechanisms of action of this compound, researchers analyze its effects on gene and protein expression.

mRNA expression analysis , often performed using techniques like quantitative real-time PCR (qRT-PCR) , measures the levels of specific messenger RNA transcripts. This provides information on whether a compound upregulates or downregulates the transcription of certain genes. For example, studies have shown that trimethoxyflavones can significantly reduce the mRNA expression of pro-inflammatory genes like iNOS and COX-2 in macrophages. medchemexpress.comchemfaces.com In other contexts, treatment with 7,3′,4′-Trimethoxyflavone has been shown to alter the expression of osteogenic genes like OCN and Axin-2 in osteoblast cells, suggesting an influence on bone formation pathways. benthamdirect.comnih.gov

Western blotting , as mentioned earlier, is also crucial for analyzing changes in protein levels and post-translational modifications like protein phosphorylation . The phosphorylation status of proteins is a key regulatory mechanism in many cellular signaling pathways. For instance, the anti-inflammatory effects of some trimethoxyflavones are mediated by their ability to inhibit the phosphorylation of key signaling proteins in pathways like the NF-κB and MAPK pathways. Similarly, the anticancer activity of certain trimethoxyflavones has been linked to their ability to modulate the phosphorylation of proteins in signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.

Cell-Based Functional Assays (e.g., proliferation, migration, macrophage activation, Hoechst 33342 accumulation)

Cell-based functional assays are crucial in vitro tools to determine the biological effects of this compound and its isomers on cellular processes. These assays provide insights into the compound's potential as a therapeutic agent by examining its influence on cell proliferation, migration, macrophage activation, and the function of efflux pumps.

Proliferation Assays:

The impact of trimethoxyflavone isomers on cell proliferation is a key area of investigation, particularly in cancer research and osteogenesis.

7,3',4'-Trimethoxyflavone (TMF) has been shown to enhance the proliferation and differentiation of MC3T3-E1 osteoblast cells. Flow cytometry analysis indicated that TMF increases the number of cells in the S-phase of the cell cycle, suggesting its potential in promoting bone formation. nih.gov

In contrast, 5-hydroxy-7,3',4'-trimethoxyflavone exhibited anti-proliferative activity against the A375 human skin cancer cell line. alliedacademies.org A significant inhibition of cell survival (68.00 ± 1.33%) was observed at a concentration of 100 μM. alliedacademies.org

5,7,4'-Trimethoxyflavone has been found to inhibit cell proliferation in SUN-16 cells in a time- and concentration-dependent manner (12.5-200 μM). medchemexpress.com It also induces apoptosis in these cells. medchemexpress.com

Research on hybrid molecules of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone has demonstrated significant growth inhibition across various human cancer cell lines. researchgate.net

Other related trimethoxyflavones, such as 5,7-dihydroxy-3',4',6-trimethoxyflavone (eupatilin) and 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone , have also shown anti-proliferative effects on breast cancer cell lines. rjpharmacognosy.ir

Migration Assays:

The effect of trimethoxyflavones on cell migration is particularly relevant for understanding their potential to inhibit cancer metastasis.

6,2',4'-Trimethoxyflavone , an antagonist of the aryl hydrocarbon receptor (AhR), has been shown to decrease the migration and invasion of head and neck squamous cell carcinoma (HNSCC) cells at a concentration of 10 µM. nih.govcaymanchem.com

5,7,4'-Trimethoxyflavone and 3,5,7-trimethoxyflavone (B1676842) significantly inhibited keratinocyte migration, a key process in psoriasis. grafiati.com

Macrophage Activation Assays:

The immunomodulatory properties of trimethoxyflavones are often assessed by their ability to modulate macrophage activation, typically in response to inflammatory stimuli like lipopolysaccharide (LPS).

5,7,4'-Trimethoxyflavone and 3,5,7-trimethoxyflavone were found to inhibit macrophage activation, which is a crucial event in the progression of psoriasis. grafiati.com

6,2',4'-Trimethoxyflavone decreases the LPS-induced production of TNF-α in THP-1 cells with an IC50 of 47.7 µg/ml. caymanchem.com

Studies on other trimethoxyflavone derivatives have also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages. For instance, 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone was the most active among tested compounds in inhibiting nitric oxide (NO) production in LPS-induced RAW264.7 cells. grafiati.com

Hoechst 33342 Accumulation Assays:

The Hoechst 33342 accumulation assay is a common method to assess the inhibitory activity of compounds on ATP-binding cassette (ABC) transporters, such as breast cancer resistance protein (BCRP/ABCG2). These transporters are responsible for pumping various substrates, including chemotherapy drugs and the fluorescent dye Hoechst 33342, out of the cell. An increase in intracellular Hoechst 33342 accumulation indicates inhibition of the efflux pump.

3',4',7-Trimethoxyflavone (TMF) and its derivatives have been shown to upregulate the cellular accumulation of Hoechst 33342 in BCRP-overexpressing K562/BCRP leukemia cells. nih.gov This indicates that these compounds can inhibit the function of the BCRP transporter. Specifically, at concentrations of 0.01–10 μM, TMF, along with its more potent derivatives 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) and 5-fluoro-3',4',7-trimethoxyflavone (FTMF), increased the intracellular accumulation of the dye. nih.gov

Another isomer, 3,4',7-trimethoxy flavone , also increased the intracellular accumulation of Hoechst 33342 dye by 2.3-fold in BCRP-overexpressing K562/BCRP cells at concentrations ranging from 0.01–10 μM. vulcanchem.com

Interactive Data Table: Cell-Based Functional Assays of Trimethoxyflavones

CompoundAssay TypeCell LineConcentrationObserved EffectCitation
7,3',4'-Trimethoxyflavone ProliferationMC3T3-E1 (osteoblast)Not SpecifiedIncreased number of cells in S-phase nih.gov
5-hydroxy-7,3',4'-trimethoxyflavone ProliferationA375 (skin cancer)100 μM68.00 ± 1.33% inhibition of cell survival alliedacademies.org
5,7,4'-Trimethoxyflavone ProliferationSUN-1612.5-200 μMInhibition of cell proliferation medchemexpress.com
6,2',4'-Trimethoxyflavone Migration/InvasionHNSCC10 µMDecreased migration and invasion nih.govcaymanchem.com
5,7,4'-Trimethoxyflavone MigrationKeratinocytesNot SpecifiedSignificantly inhibited migration grafiati.com
3,5,7-Trimethoxyflavone MigrationKeratinocytesNot SpecifiedSignificantly inhibited migration grafiati.com
5,7,4'-Trimethoxyflavone Macrophage ActivationMacrophagesNot SpecifiedSignificantly inhibited activation grafiati.com
3,5,7-Trimethoxyflavone Macrophage ActivationMacrophagesNot SpecifiedSignificantly inhibited activation grafiati.com
6,2',4'-Trimethoxyflavone Macrophage ActivationTHP-1IC50 = 47.7 µg/mlDecreased LPS-induced TNF-α production caymanchem.com
3',4',7-Trimethoxyflavone Hoechst 33342 AccumulationK562/BCRP (leukemia)0.01–10 μMUpregulated cellular accumulation of Hoechst 33342 nih.gov
3,4',7-Trimethoxyflavone Hoechst 33342 AccumulationK562/BCRP (leukemia)0.01–10 μM2.3-fold increase in intracellular dye accumulation vulcanchem.com

Radical Scavenging Assays (e.g., DPPH, NO radicals)

The antioxidant potential of this compound and its isomers is frequently evaluated using radical scavenging assays. These assays quantify the ability of a compound to neutralize stable free radicals, providing a measure of its antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

The DPPH assay is a widely used method to assess the free radical scavenging ability of flavonoids. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.

5-hydroxy-7,3',4'-trimethoxyflavone was found to be an effective scavenger of the DPPH radical, showing 20.68 ± 5.50% activity at a concentration of 10 mM. alliedacademies.org

A study on flavonoids from Nicotiana plumbaginifolia evaluated the DPPH scavenging activity of several trimethoxyflavones. gavinpublishers.com6,7,4',5'-dimethylenedioxy-3,5,3'-trimethoxyflavone showed a 40% scavenging effect at 400 μg/ml, but its IC50 could not be determined as it was less than 50% at the highest tested dose. gavinpublishers.com

In another study, 3',4',5'-trimethoxyflavone was synthesized and tested for its antioxidant activity using the DPPH assay. nih.gov

The antioxidant activity of various flavonoids, including those with methoxy groups, has been assessed using the DPPH assay, which showed that the substitution pattern significantly influences the radical scavenging capacity. ualberta.ca

Nitric Oxide (NO) Radical Scavenging Assay:

The nitric oxide radical scavenging assay measures the ability of a compound to inhibit the production of nitric oxide, a free radical involved in various physiological and pathological processes.

Flavonoids from Nicotiana plumbaginifolia were tested for their NO radical scavenging activity. gavinpublishers.com6,7,4',5'-dimethylenedioxy-3,5,3'-trimethoxyflavone exhibited a maximum NO scavenging effect of 54% at 400 µg/ml. gavinpublishers.com

Research has shown that some trimethoxyflavone derivatives can reduce nitric oxide production in cellular models, indicating their anti-inflammatory and antioxidant potential. grafiati.comchemfaces.com For example, 5,7,4'-trimethoxyflavone and 3,5,7-trimethoxyflavone reduced nitric oxide production, supporting their anti-inflammatory effects. grafiati.com

Interactive Data Table: Radical Scavenging Assays of Trimethoxyflavones

CompoundAssay TypeConcentrationObserved EffectCitation
5-hydroxy-7,3',4'-trimethoxyflavone DPPH10 mM20.68 ± 5.50% activity alliedacademies.org
6,7,4',5'-dimethylenedioxy-3,5,3'-trimethoxyflavone DPPH400 μg/ml40% scavenging effect gavinpublishers.com
6,7,4',5'-dimethylenedioxy-3,5,3'-trimethoxyflavone NO Radical400 µg/ml54% scavenging effect gavinpublishers.com
5,7,4'-Trimethoxyflavone NO RadicalNot SpecifiedReduced nitric oxide production grafiati.com
3,5,7-Trimethoxyflavone NO RadicalNot SpecifiedReduced nitric oxide production grafiati.com

Research Gaps and Future Directions in Trimethoxyflavone Research

Elucidation of Detailed Molecular Mechanisms in Specific Biological Systems

Although preliminary studies have hinted at the molecular interactions of trimethoxyflavones, a comprehensive understanding of the specific signaling pathways and molecular targets of 3,3',4'-trimethoxyflavone is still lacking. Future research should aim to delineate these mechanisms in various biological contexts. For instance, while some flavonoids are known to modulate pathways like PI3K/Akt and MAPK, or inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), the precise interactions of this compound within these cascades need to be specifically investigated. Studies on related trimethoxyflavone isomers have shown activation of the Wnt/β-catenin pathway in osteoblasts and inhibition of pro-inflammatory cytokine production. nih.govchemsrc.com However, it is crucial to determine if this compound operates through similar or distinct mechanisms. Pinpointing the exact molecular targets will be fundamental to understanding its therapeutic effects and potential side effects.

Exploration of Bioavailability Enhancement Strategies

A significant hurdle for the therapeutic application of many flavonoids, including potentially this compound, is their limited bioavailability due to poor water solubility and rapid metabolism. researchgate.netnih.gov While methylation of flavonoids is known to generally enhance their bioavailability and stability, specific data for this compound is scarce. researchgate.netnih.gov Research into strategies to enhance its bioavailability is a critical next step.

Promising approaches from studies on other methoxyflavones include the development of novel formulations such as self-microemulsifying drug delivery systems (SMEDDS) and complexation with cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). nih.gov These methods have been shown to significantly improve the dissolution rate and oral absorption of other methoxyflavones. nih.gov Investigating the efficacy of these and other delivery systems for this compound is essential.

Further Investigation into Synergistic Effects with Other Therapeutic Agents

The potential for this compound to act synergistically with existing therapeutic agents is a promising yet underexplored area. Flavonoids have been shown to enhance the efficacy of conventional drugs, for instance, by inhibiting drug efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents like paclitaxel (B517696). nih.gov One study specifically highlighted that a trimethoxyflavone could improve the cytotoxicity and transport of paclitaxel in cancer cell lines. nih.gov

Future research should systematically evaluate the synergistic potential of this compound with a range of therapeutic agents, including anticancer drugs, antibiotics, and anti-inflammatory medications. grafiati.comesmed.org Such studies could lead to the development of more effective combination therapies with potentially reduced side effects. mdpi.com

Development of Novel Derivatives with Enhanced Potency and Selectivity

The synthesis of novel derivatives of this compound presents an opportunity to improve its therapeutic properties. By strategically modifying its chemical structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. mdpi.com Structure-activity relationship (SAR) studies on related flavonoids have demonstrated that the addition or modification of functional groups can significantly impact biological activity. koreascience.kr For example, the alkylation of the 3-hydroxy group in some flavonols has been shown to increase their antiproliferative activity. mdpi.com

Systematic synthesis and screening of a library of this compound derivatives could identify new compounds with superior therapeutic potential. This approach allows for the fine-tuning of the molecule to optimize its interaction with specific biological targets. cymitquimica.com

Understanding the Comprehensive Impact of Specific Methylation Isomers on Diverse Targets

The position of the methoxy (B1213986) groups on the flavone (B191248) backbone significantly influences the biological activity of trimethoxyflavones. vulcanchem.com For example, different isomers have shown varying effects on targets like efflux transporters and enzymes. vulcanchem.com Therefore, a comprehensive comparative analysis of this compound against its various methylation isomers is crucial.

This research should extend beyond a single biological target and investigate the differential effects of these isomers on a wide range of cellular processes and signaling pathways. Such studies will provide a deeper understanding of the structure-activity relationships of trimethoxyflavones and help in identifying the most promising isomer for specific therapeutic applications.

Advancement in Computational Modeling for Predictive Bioactivity

Computational modeling and in silico studies offer a powerful and efficient approach to predict the bioactivity of compounds and elucidate their mechanisms of action. ekb.eg Molecular docking studies can predict the binding affinity of this compound and its derivatives to various protein targets, providing insights into their potential biological effects. chemfaces.com These computational predictions can then guide and prioritize experimental studies.

For instance, in silico methods have been used to predict the anti-inflammatory potential of trimethoxyflavone derivatives by evaluating their binding to key inflammatory mediators. grafiati.com Future research should leverage advanced computational tools to build predictive models for the bioactivity of this compound and its analogs, accelerating the discovery and development of new therapeutic agents. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.